molecular formula C10H15N5O3 B601344 Famciclovir impurity 7 CAS No. 127205-22-5

Famciclovir impurity 7

Cat. No.: B601344
CAS No.: 127205-22-5
M. Wt: 253.26
Attention: For research use only. Not for human or veterinary use.
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Description

An impurity of Famciclovir. Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster.

Mechanism of Action

Target of Action

Famciclovir impurity 7, also known as 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one, is a derivative of Famciclovir . Famciclovir primarily targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles.

Mode of Action

This compound, like Famciclovir, is likely to undergo biotransformation to the active antiviral compound penciclovir . Penciclovir inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for viral DNA polymerase . This results in the termination of the viral DNA chain, thereby inhibiting the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis pathway of the herpes simplex and varicella-zoster viruses . By inhibiting the viral DNA polymerase, the compound prevents the elongation of the viral DNA chain, thereby disrupting the replication of the virus .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Famciclovir. Famciclovir is known to undergo extensive first-pass metabolism to penciclovir, with essentially no parent compound recovered from plasma or urine . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .

Result of Action

The result of the action of this compound is the inhibition of the replication of herpes simplex and varicella-zoster viruses . This leads to a decrease in the severity and duration of outbreaks of the associated conditions, such as cold sores, genital herpes, and shingles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is involved in biochemical reactions similar to those of Famciclovir . Famciclovir is a prodrug that is converted into penciclovir in the body . Penciclovir triphosphate, the active form of the drug, preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .

Cellular Effects

The cellular effects of 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one are likely to be similar to those of Famciclovir, given their chemical similarity . Famciclovir, once converted into penciclovir, inhibits viral DNA replication by competing with deoxyguanosine triphosphate for viral DNA polymerase . This results in the termination of the growing viral DNA chain, thereby inhibiting viral replication .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is expected to be similar to that of Famciclovir . Famciclovir is deacetylated and oxidized to form penciclovir, which inhibits viral DNA polymerase . This prevents the virus from replicating its DNA and spreading to other cells .

Temporal Effects in Laboratory Settings

Famciclovir solutions have been reported to be stable for 15 hours at 6° .

Metabolic Pathways

2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is likely metabolized in a manner similar to Famciclovir . Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir .

Transport and Distribution

Given its similarity to Famciclovir, it may be distributed similarly within the body .

Subcellular Localization

As a nucleoside analog, it is likely to be found in the nucleus where it can interact with viral DNA polymerase .

Properties

IUPAC Name

2-amino-7-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)15(5-12-8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYPCBJWBNCJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Famciclovir impurity 7
Reactant of Route 2
Famciclovir impurity 7
Reactant of Route 3
Famciclovir impurity 7
Reactant of Route 4
Reactant of Route 4
Famciclovir impurity 7
Reactant of Route 5
Famciclovir impurity 7
Reactant of Route 6
Famciclovir impurity 7

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